Defined Affinity for the Onco-Epigenetic Target ATAD2 vs. an Inactive Analog
This compound (reported as fragment 1) engages the ATAD2 bromodomain with a binding affinity (Kd) of 600 µM, measured by 15N-SOFAST-HMQC NMR titration [1]. This is in stark contrast to the structurally similar fragment 1-methylquinolin-2-one, which has an estimated Kd > 10 mM for the same target, representing a greater than 16-fold difference in potency. The X-ray co-crystal structure (PDB ID: 4TYL) provides a mechanistic rationale for this difference, showing that the benzimidazolone carbonyl forms a key hydrogen bond with N1064, while its orientation enables two additional hydrogen bonds with crystallographic water molecules that the quinolinone comparator cannot form [2]. This validated, albeit weak, affinity makes the fragment a chemically tractable starting point for medicinal chemistry optimization against a historically challenging target.
| Evidence Dimension | Target Binding Affinity (ATAD2 Bromodomain) |
|---|---|
| Target Compound Data | Kd = 600 µM |
| Comparator Or Baseline | 1-methylquinolin-2-one (Kd estimated > 10 mM) |
| Quantified Difference | > 16-fold higher affinity (600 µM vs >10,000 µM) |
| Conditions | 15N-SOFAST-HMQC NMR titration assay; X-ray crystallography (PDB 4TYL, Resolution: 1.85 Å) |
Why This Matters
This provides the first quantitative evidence of a direct, specific interaction with ATAD2, validating its use as a critical chemistry seed over an inactive analog for fragment-to-lead optimization.
- [1] Harner, M.J., Chauder, B.A., Phan, J., Fesik, S.W. Fragment-Based Screening of the Bromodomain of ATAD2. J. Med. Chem. 2014, 57, 9687–9692. View Source
- [2] RCSB Protein Data Bank. 4TYL: Fragment-Based Screening of the Bromodomain of ATAD2. Deposited: 2014-07-08. View Source
